molecular formula C17H12O B017230 1-Pyrenemethanol CAS No. 24463-15-8

1-Pyrenemethanol

Cat. No. B017230
CAS RN: 24463-15-8
M. Wt: 232.28 g/mol
InChI Key: NGDMLQSGYUCLDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Pyrenemethanol involves chemical processes that enable the introduction of the methanol group into the pyrene structure. This modification is essential for its self-assembly on surfaces, such as zinc oxide (ZnO), to improve the electron mobility by modifying surface defects through hydrogen bonds and its conjugated structure (Cai, Yuan, Liu, & Tu, 2017).

Molecular Structure Analysis

The molecular structure of 1-Pyrenemethanol, characterized by its conjugated pyrene core and methanol functional group, facilitates various interactions with substrates and other molecules. This structure underpins its ability to self-assemble on surfaces and participate in photophysical processes such as excimer formation on polystyrene latex particles (Nakashima, Kido, Yekta, & Winnik, 1997).

Chemical Reactions and Properties

1-Pyrenemethanol engages in a range of chemical reactions, including esterification and photoreactions, contributing to its utility in creating photo and pH-responsive materials. Its chemical properties, such as the ability to form excimers and undergo fluorescence quenching, are crucial for applications in sensing and material science (Nakashima, Koide, & Gong, 2000).

Physical Properties Analysis

The physical properties of 1-Pyrenemethanol, such as solubility, fluorescence, and ability to form hydrogen bonds, significantly influence its applications. Its ability to self-assemble on ZnO surfaces for use in polymer solar cells illustrates the importance of its physical properties in enhancing material performance (Cai, Yuan, Liu, & Tu, 2017).

Chemical Properties Analysis

The chemical behavior of 1-Pyrenemethanol, including its reactivity and interactions with other molecules, is pivotal for its utilization in various domains. Its role in enhancing the efficiency of polymer solar cells and its interactions leading to excimer formation are prime examples of its chemical versatility (Nakashima, Kido, Yekta, & Winnik, 1997).

Scientific Research Applications

  • Solar Cells

    Cai et al. (2017) demonstrated that 1-Pyrenemethanol improves the electron mobility of ZnO cathode buffer layers in inverted polymer solar cells, leading to higher power conversion efficiency (Cai, Yuan, Liu, & Tu, 2017).

  • Nanocarriers for Drug Delivery

    Feng et al. (2014) used 1-Pyrenemethanol in synthesized polymer nanoparticles for controlled release of Nile Red under photo and pH stimulation, suggesting its potential as a nanocarrier in delivery systems (Feng, Dong, Han, & Wang, 2014).

  • Fluorescence Study

    Nakashima et al. (1997) found that 1-Pyrenemethanol enhances excimer formation on polystyrene latex particles, useful in studying adsorption on latex surfaces (Nakashima, Kido, Yekta, & Winnik, 1997).

  • Macromolecule Probing

    Farhangi and Duhamel (2016) showed that 1-Pyrenemethanol can probe the internal dynamics and interior polarity of macromolecules by steady-state and time-resolved fluorescence (Farhangi & Duhamel, 2016).

  • Nucleic Acids Imaging

    Wu et al. (2012) utilized 1-Pyrenemethanol as a molecular peptide beacon for the ratiometric sensing of nucleic acids, aiding in cellular imaging (Wu, Zou, Li, Sicking, Piantanida, Yi, & Schmuck, 2012).

  • Carbon Nanotube Functionalization

    Li and Cooper-White (2013) used 1-Pyrenemethanol initiated hyperbranched polyglycerol to non-covalently functionalize carbon nanotubes, improving water solubility and catalytic activity in CNT/metal hybrids (Li & Cooper-White, 2013).

  • Drug Carrier Monitoring

    Hayashi et al. (2018) conjugated 1-Pyrenemethanol with fatty acids to create probes that monitor the state of drug carriers and control drug release (Hayashi, Mitsuyoshi, Kamei, Shimanouchi, Suga, Okamoto, Nakamura, & Umakoshi, 2018).

  • Polycarbonate Composite Improvement

    Choi, Choi, and Kim (2015) found that 1-Pyrenemethanol serves as an effective interfacial agent in polycarbonate/multi-walled carbon nanotube composites, enhancing interfacial adhesion and MWCNT dispersion (Choi, Choi, & Kim, 2015).

  • Thermal Management in Electronics

    Zou et al. (2019) reported that 1-Pyrenemethanol modified graphene oxide films exhibit high thermal conductivity and flexibility, suitable for electronic device thermal management (Zou, Liu, Hu, Ning, Jiang, Xu, Fu, Li, & Yan, 2019).

Future Directions

1-Pyrenemethanol has been used to prepare graphene oxide (GO) films, which were further graphitized and roll compressed to fabricate graphene films (GFs) . These GFs showed excellent flexibility, tensile strength, thermal conductivity, and electrical conductivity, promoting their applications in thermal management . This suggests that 1-Pyrenemethanol could have potential applications in the field of electronics and thermal management .

properties

IUPAC Name

pyren-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9,18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDMLQSGYUCLDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179219
Record name 1-Hydroxymethylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrenemethanol

CAS RN

24463-15-8
Record name 1-Pyrenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24463-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxymethylpyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024463158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxymethylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-HYDROXYMETHYLPYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C76UX3EH8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of pyrene carboxaldehyde (9.6 g, 42 mmol) in ethanol (50 mL) was added NaBH4 (2 g) and the mixture was stirred at room temperature for 6 hours. Water (100 mL) was added and the mixture was extracted with ether (2×50 mL). The organic layer was dried over MgSO4, and the solvent evaporated under reduced pressure to give a light-yellow solid which was recrystallized from ethyl acetate to afford prisms, m.p. 125°-126° C., yield: 8.3 g, 86%.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
747
Citations
K Nakashima, S Tanida, T Miyamoto… - Journal of Photochemistry …, 1998 - Elsevier
Photoinduced electron transfer from indolic compounds to 1-pyrenemethanol (PyM) in polystyrene latex dispersions has been studied by steady-state and time-resolved fluorescence …
Number of citations: 14 www.sciencedirect.com
R Zou, F Liu, N Hu, H Ning, X Jiang, C Xu, S Fu… - …, 2019 - iopscience.iop.org
… In this study, the 1-pyrenemethanol (PyM) modified graphene oxide (GO)(GO-PyM) films were prepared in ethanol solution by an evaporation-induced assembly method. The PyM …
Number of citations: 14 iopscience.iop.org
L Cubero‐Herrera, RD Guy… - Instrumentation science & …, 2006 - Taylor & Francis
… This study describes a thorough investigation of the application of a new derivatizing reagent, 1‐pyrenemethanol, for the pre‐column derivatization of carboxylic acids. Comparison with …
Number of citations: 1 www.tandfonline.com
X Cai, T Yuan, X Liu, G Tu - ACS applied materials & interfaces, 2017 - ACS Publications
… In this study, we first introduced solid alcohol 1-pyrenemethanol (PyM) to modify ZnO, which was used as CBL in inverted PSCs. PyM is a mature industrial product that could self-…
Number of citations: 18 pubs.acs.org
K Nakashima, N Kido - Photochemistry and photobiology, 1996 - Wiley Online Library
Fluorescence quenching of 1‐pyrenemethanol by methylviologen through photoinduced electron transfer is investigated in polystyrene (PS) latex dispersions as well as in aqueous …
Number of citations: 35 onlinelibrary.wiley.com
L Cubero Herrera - 2004 - library-archives.canada.ca
This thesis describes the application of two fluorescent labels, 1-pyrenemethanol and 9-anthracenemethanol, for the selective and sensitive determination of analytes possessing a …
Number of citations: 0 library-archives.canada.ca
K Nakashima, N Kido, A Yekta, MA Winnik - Journal of Photochemistry and …, 1997 - Elsevier
Excimer formation from 1-pyrenemethanol (PyM) and several other pyrene derivatives is investigated in aqueous dispersions of polystyrene (PS) latex, as well as in homogeneous …
Number of citations: 18 www.sciencedirect.com
K Nakashima, D Koide, YK Gong - Bulletin of the Chemical Society of …, 2000 - journal.csj.jp
… In this study, we investigated the electron transfer quenching of the fluorescence of 1-pyrenemethanol (PyM) by serotonin (Ser) on the surface of polystyrene (PS) latex particles. Ser is …
Number of citations: 4 www.journal.csj.jp
S Yusa, M Sugahara, T Endo, Y Morishima - Langmuir, 2009 - ACS Publications
… of 1-pyrenemethanol through the membrane was not influenced by solution pH. The release rate of 1-pyrenemethanol … At the acidic condition, the release of 1-pyrenemethanol from the …
Number of citations: 110 pubs.acs.org
F Giroud, SD Minteer - Electrochemistry Communications, 2013 - Elsevier
… The catalytic current was higher with 1-pyrenemethanol (81.4 ± 14.5 μA/cm 2 ) compared to the 1-aminopyrene (62.5 ± 4.9 μA/cm 2 ), as expected from similar work from the Opallo …
Number of citations: 107 www.sciencedirect.com

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